4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
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Description
Scientific Research Applications
Nonlinear Optical Properties and Crystal Structures
The compound 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate has been studied for its potential applications in nonlinear optics. For example, the synthesis and crystal structures of phenylethynylpyridinium derivatives for second-order nonlinear optics have been researched, highlighting the importance of crystal structure in determining nonlinear optical properties (Umezawa et al., 2005). Moreover, new acentric crystals, such as the 4-[4-(4-dimethylamino-phenyl)buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate dihydrate, have been synthesized and characterized for their potential in nonlinear optical applications, emphasizing the importance of molecular packing and hydrogen bonding in achieving desired optical properties (Sundaram et al., 2018).
Terahertz-Wave Generation
The compound and its derivatives have also been investigated for their ability to generate terahertz waves, which are crucial for various applications in imaging and spectroscopy. Studies have shown that certain derivatives can generate high-power and broadband terahertz waves, providing a basis for further exploration in this field (Matsukawa et al., 2007).
Phase Transition and Computational Investigations
Furthermore, the relative positions of di-laterally substituted Schiff base derivatives of the compound have been studied, revealing their impact on phase transition, molecular packing, and geometrical and thermal parameters. This research offers valuable insights into the design and development of materials with tailored properties (Alamro et al., 2021).
Properties
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3S/c20-15-3-7-17(8-4-15)22-13-14-1-9-18(10-2-14)25-26(23,24)19-11-5-16(21)6-12-19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJQFAORLPYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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